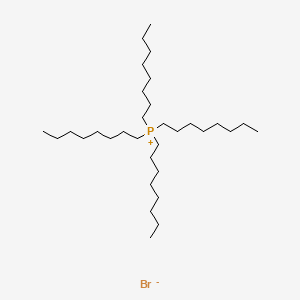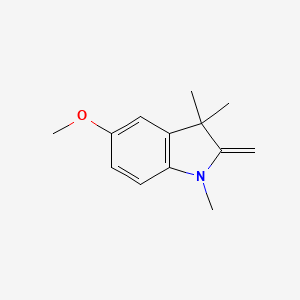
2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Overview
Description
2-Fluoro-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F4O2 . It is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans . This compound may be used in the synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde consists of a benzene ring with a fluoro group and a trifluoromethoxy group attached to it, along with a formyl group . The molecular weight of this compound is 208.11 Da .Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethoxy)benzaldehyde is a colorless to light-yellow liquid . It has a density of 1.4±0.1 g/cm³, a boiling point of 200.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . The compound has a molar refractivity of 40.1±0.3 cm³, and a molar volume of 145.7±3.0 cm³ .Scientific Research Applications
Organic Synthesis
2-Fluoro-5-(trifluoromethoxy)benzaldehyde: is a valuable compound in organic synthesis. It serves as a precursor for synthesizing various aromatic compounds due to its reactive aldehyde group and the electron-withdrawing nature of the fluorine atoms. This compound can be used to introduce the trifluoromethoxy phenyl moiety into larger molecules, which is particularly useful in creating pharmaceuticals with enhanced metabolic stability and bioavailability .
Pharmaceutical Intermediates
In the pharmaceutical industry, this chemical is utilized as an intermediate in the synthesis of more complex molecules. Its incorporation into drug molecules can improve pharmacokinetic properties and increase binding affinity to biological targets. It’s especially relevant in the development of new therapeutic agents where fluorinated compounds often play a crucial role .
Agrochemical Research
Fluorinated benzaldehydes like 2-Fluoro-5-(trifluoromethoxy)benzaldehyde are explored for their potential use in agrochemicals. The trifluoromethoxy group can confer resistance to metabolic degradation, making the resulting agrochemicals more effective and durable in various environmental conditions .
Material Science
This compound finds applications in material science, particularly in the development of novel materials with specific fluorinated functional groups. These materials can exhibit unique properties such as resistance to solvents and oils, or enhanced thermal stability, making them suitable for specialized applications .
Safety and Hazards
2-Fluoro-5-(trifluoromethoxy)benzaldehyde is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGCHMPSCBYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382582 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
CAS RN |
886497-81-0 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)










